molecular formula C7H12Cl2N2 B12223751 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride

Cat. No.: B12223751
M. Wt: 195.09 g/mol
InChI Key: CPJIWHRNLCFRER-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at position 5, an ethyl group at position 1, and a methyl group at position 3. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the pyrazole ring, which can be carried out using reagents like chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2).

    Formation of the hydrochloride salt: The final step involves the treatment of the chloromethylated pyrazole with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:

    Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction reactions: Reduction of the compound can lead to the removal of the chloromethyl group or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed

    Substitution reactions: Products such as azidomethyl, thiocyanatomethyl, or methoxymethyl derivatives.

    Oxidation reactions: Products with additional oxygen-containing functional groups such as alcohols, ketones, or carboxylic acids.

    Reduction reactions: Products with reduced functional groups, potentially leading to simpler hydrocarbons or alcohols.

Scientific Research Applications

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may act by:

    Binding to enzymes or receptors: The compound can interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Disrupting cellular processes: By interfering with key cellular processes, the compound can exert cytotoxic effects on target cells.

    Modulating signaling pathways: The compound may influence various signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
  • 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride
  • 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride
  • 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride

Uniqueness

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. The presence of the chloromethyl group at position 5, along with the ethyl and methyl groups at positions 1 and 3, respectively, imparts distinct chemical and biological properties to the compound. This unique structure allows it to interact with specific molecular targets and participate in a variety of chemical reactions, making it valuable for research and industrial applications.

Properties

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

IUPAC Name

5-(chloromethyl)-1-ethyl-3-methylpyrazole;hydrochloride

InChI

InChI=1S/C7H11ClN2.ClH/c1-3-10-7(5-8)4-6(2)9-10;/h4H,3,5H2,1-2H3;1H

InChI Key

CPJIWHRNLCFRER-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CCl.Cl

Origin of Product

United States

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